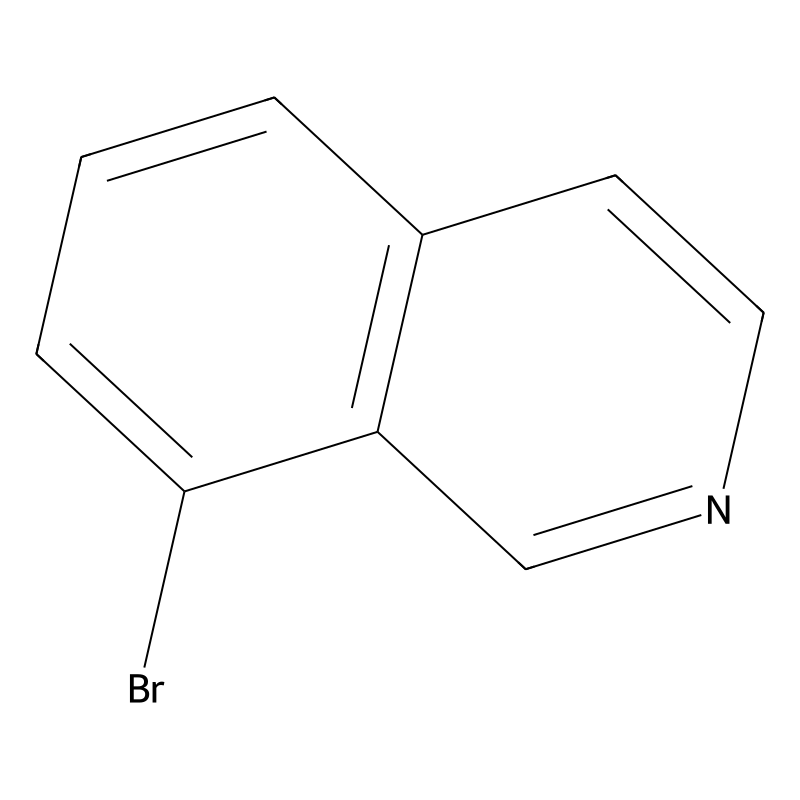

8-Bromoisoquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

8-Bromoisoquinoline is a halogenated heterocyclic compound used as a key intermediate in the synthesis of pharmaceuticals, functional materials, and complex ligands. Its value proposition is centered on the C8-Br bond, which serves as a versatile reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. The specific location of the bromine atom at the 8-position imparts unique steric and electronic properties not found in other isomers, making it a non-interchangeable precursor for applications requiring precise spatial and electronic control.

Substituting 8-bromoisoquinoline with other isomers, such as 5-bromoisoquinoline, is synthetically and functionally invalid. The isomers are distinct chemical entities formed under different regioselective reaction conditions; for instance, electrophilic bromination of isoquinoline can be directed to the 5- or 8-position by carefully controlling temperature and reagents, indicating they are separate, non-interchangeable products, not simple process impurities. Functionally, the bromine's proximity to the nitrogen atom at the C8 'peri' position creates significant steric hindrance that is absent in C5 or C7 isomers. This steric environment fundamentally alters metal coordination geometry, ligand behavior, and the photophysical properties of derivative molecules, making positional interchangeability unfeasible for targeted applications.

References

- [2] Frigell, A. C., Gouliaev, A. H., & Brown, W. D. (1999). Method of preparing 5- or 8-bromoisoquinoline derivatives. World Intellectual Property Organization. WO 1999/067218 A2.

- [4] Brown, W. D., & Gouliaev, A. H. (2002). Synthesis of 5-bromoisoquinoline and 5-bromo-8-nitroisoquinoline. Organic Syntheses, 79, 88.

Precursor Suitability: Steric Hindrance at the Peri-Position Dictates Unique Ligand Geometry

The C8 position in the isoquinoline scaffold is subject to a significant 'peri' effect due to its proximity to the nitrogen atom's lone pair. This creates a sterically demanding environment compared to the less hindered C5 or C7 positions. In the analogous 8-hydroxyquinoline system, substitution at the 2-position (sterically similar to the N-coordination site relative to C8) leads to a significant decrease in metal complex stability. For example, the Ni(II) complex with 2-methyl-8-hydroxyquinoline has a stability constant (log10 β) of 17.8, which is substantially lower than that of the unsubstituted 8-hydroxyquinoline complex (21.4). This principle demonstrates that the C8 position is uniquely suited for designing ligands where steric bulk is required to control coordination number, enforce specific geometries, or modulate catalytic activity—a feature unattainable with other bromoisoquinoline isomers.

| Evidence Dimension | Metal Complex Stability Constant (log10 β) |

| Target Compound Data | Not directly measured for 8-bromoisoquinoline, but the C8 position imposes high steric hindrance. |

| Comparator Or Baseline | Unsubstituted 8-hydroxyquinoline-Ni(II) complex: 21.4; Sterically hindered 2-methyl-8-hydroxyquinoline-Ni(II) complex: 17.8 |

| Quantified Difference | A decrease of 3.6 log units, representing a >3000-fold reduction in complex stability due to steric hindrance near the coordination site. |

| Conditions | Ni(II) complex formation with quinoline-based ligands. |

For synthesizing catalysts or functional materials, this specific steric profile allows for the creation of unique coordination environments that are inaccessible using other, less hindered isomers.

Process Compatibility: Balanced Reactivity for Sequential Cross-Coupling Strategies

In metal-catalyzed cross-coupling, the reactivity of the carbon-halogen bond is critical for process control and is generally ordered I > Br > Cl > F. 8-Bromoisoquinoline offers a well-balanced reactivity profile suitable for a wide range of standard Suzuki, Buchwald-Hartwig, and Sonogashira conditions. It is significantly more reactive than 8-chloroisoquinoline, which often requires more aggressive catalysts or higher temperatures, increasing the risk of side reactions. Conversely, it is more stable and cost-effective than 8-iodoisoquinoline, whose higher reactivity can be difficult to control in complex, multi-step syntheses or may lead to undesired homocoupling. This intermediate reactivity makes 8-bromoisoquinoline the preferred choice for syntheses where the C-Br bond must react selectively in the presence of less reactive halides (e.g., chlorides) or be stable enough to withstand prior reaction steps.

| Evidence Dimension | Relative Reactivity in Pd-Catalyzed Oxidative Addition |

| Target Compound Data | Moderate-to-High (Typical for Aryl Bromides) |

| Comparator Or Baseline | 8-Iodoisoquinoline (Higher); 8-Chloroisoquinoline (Lower) |

| Quantified Difference | The C-Br bond dissociation energy is intermediate between C-I and C-Cl, making oxidative addition more facile than with chlorides but more controlled than with iodides. |

| Conditions | Standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). |

This compound provides a reliable and tunable reactive handle, optimizing yields and simplifying purification by avoiding the harsh conditions needed for chlorides or the poor stability of iodides.

Application Performance: Precursor for Tuning Photophysical Properties in Phosphorescent Emitters

The isoquinoline core is a recognized scaffold for developing phosphorescent emitters, such as Pt(II) complexes used in Organic Light-Emitting Diodes (OLEDs). The emission properties (color, quantum yield) of these materials are highly sensitive to the electronic and steric nature of the substituents on the ligand. Attaching functional groups via cross-coupling at the C8 position of 8-bromoisoquinoline provides a direct pathway to tune these properties. The steric bulk at the C8 position can influence intermolecular packing in the solid state, potentially reducing aggregation-caused quenching and improving device efficiency. Substitution at C8 provides a different electronic modulation compared to substitution at C5 or C7, allowing for precise tuning of HOMO/LUMO energy levels to achieve specific emission colors, such as deep blue or green. Therefore, 8-bromoisoquinoline is not just a generic building block but a specific precursor for accessing a distinct region of the optoelectronic property space.

| Evidence Dimension | Tuning of Emission Wavelength and Quantum Yield |

| Target Compound Data | Serves as a precursor to C8-functionalized isoquinoline ligands. |

| Comparator Or Baseline | Precursors like 5-bromoisoquinoline or 7-bromoisoquinoline, which lead to different electronic and steric environments. |

| Quantified Difference | While direct comparative data is sparse, the principle that substituent position dictates photophysical properties in polyquinoline and related systems is well-established. |

| Conditions | Synthesis of phosphorescent metal complexes for OLED applications. |

Procuring this specific isomer is essential for researchers aiming to develop novel phosphorescent materials with precisely targeted emission colors and high quantum efficiencies.

Synthesis of Sterically Demanding Ligands for Asymmetric Catalysis

The inherent steric bulk at the C8 position makes this compound the ideal starting material for synthesizing chiral ligands where access to the metal center must be precisely controlled. This is critical in asymmetric catalysis, where the ligand's geometry dictates enantioselectivity. Using a less hindered isomer like 5-bromoisoquinoline would fail to create the necessary steric environment around the catalytic site.

Development of Blue and Green Phosphorescent OLED Emitters

As a precursor for C8-functionalized ligands, 8-bromoisoquinoline enables the synthesis of phosphorescent metal complexes with tailored emission profiles. The specific electronic influence of the C8 position allows for fine-tuning of the emission wavelength, targeting the challenging blue and green regions of the spectrum essential for full-color display applications.

Building Block for Complex Pharmaceutical Intermediates

The reliable, moderate reactivity of the C8-Br bond allows for its use in multi-step syntheses of complex, biologically active molecules. It can be selectively coupled using standard conditions that may not be compatible with more labile C-I bonds or require forcing conditions for C-Cl bonds, ensuring its compatibility within a robust synthetic workflow.

References

- [6] FACTORS AFFECTING STABILITY OF COMPLEXES 1) Steric Effect 2) Forced Configuration. (n.d.). As retrieved from a public university lecture slide.

- [26] Jen, A. K. Y., Liu, Y., & Chen, S. (1999). Electroluminescence and Photophysical Properties of Polyquinolines. Defense Technical Information Center.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant